molecular formula C114H166F3N27O38 B612766 CLIP (human) (TFA)

CLIP (human) (TFA)

Cat. No.: B612766
M. Wt: 2579.7 g/mol
InChI Key: ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This peptide plays a crucial role in the regulation of various physiological processes, including stress response and immune modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLIP (human) (TFA) involves solid-phase peptide synthesis (SPPS) techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The process typically includes the following steps:

    Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

    Deprotection: Temporary protecting groups are removed to allow for the addition of subsequent amino acids.

    Cleavage: The peptide is cleaved from the resin using TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of CLIP (human) (TFA) follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of TFA in the cleavage step is critical for obtaining the final peptide product with high purity .

Chemical Reactions Analysis

Types of Reactions

CLIP (human) (TFA) primarily undergoes hydrolysis and oxidation reactions. The trifluoromethyl group in TFA is highly stable and inert towards most chemical reactions .

Common Reagents and Conditions

    Hydrolysis: Water and mild acidic or basic conditions are used to hydrolyze peptide bonds.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues within the peptide.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments and oxidized amino acid residues. These reactions are essential for studying the stability and degradation pathways of the peptide .

Scientific Research Applications

CLIP (human) (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and cleavage techniques.

    Biology: Investigated for its role in stress response and immune modulation.

    Medicine: Potential therapeutic applications in treating conditions related to adrenal insufficiency and immune disorders.

    Industry: Utilized in the production of diagnostic assays and research reagents.

Mechanism of Action

CLIP (human) (TFA) exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include melanocortin receptors, which are involved in regulating stress response and immune function . The peptide’s interaction with these receptors triggers a cascade of events that modulate gene expression and cellular activity.

Comparison with Similar Compounds

Similar Compounds

    Adrenocorticotropic Hormone (ACTH) (1-24): A shorter fragment of the full-length ACTH peptide with similar biological activity.

    Melanocyte-Stimulating Hormone (MSH): Shares structural similarities and binds to the same receptors as CLIP (human) (TFA).

Uniqueness

CLIP (human) (TFA) is unique due to its specific sequence and the presence of the trifluoromethyl group, which enhances its stability and resistance to degradation . This makes it particularly useful in research and therapeutic applications where stability is crucial.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H166F3N27O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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